molecular formula C10H8N4O2S B2870876 N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide CAS No. 895939-10-3

N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide

Cat. No.: B2870876
CAS No.: 895939-10-3
M. Wt: 248.26
InChI Key: XTYKQUFEEVUPRG-UHFFFAOYSA-N
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Description

N-(3-Carbamoylthiophen-2-yl)pyrazine-2-carboxamide is a synthetic heterocyclic compound belonging to the class of pyrazine carboxamides. While specific biological data for this exact molecule is limited, it is structurally related to a family of substituted N-arylpyrazine-2-carboxamides that have demonstrated significant value in scientific research, particularly in plant biotechnology and antimicrobial studies . These analogs are recognized for their role as abiotic elicitors . In plant cell and tissue cultures, elicitors are chemical agents that stress plant cells, activating defensive reactions which can lead to a substantial increase in the production of valuable secondary metabolites . Related pyrazine carboxamides have been shown to dramatically enhance the accumulation of flavonoids and flavonolignans, such as those found in Silybum marianum (milk thistle) and Ononis arvensis cultures, with some compounds increasing flavonoid production by up to 900% . The mechanism is thought to involve influencing biosynthetic pathways to boost the yield of these economically significant compounds. Furthermore, closely related pyrazine carboxamide derivatives have exhibited promising antibacterial activity against resistant bacterial strains. Recent research has identified such compounds as effective inhibitors of extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), with some derivatives demonstrating potent minimum inhibitory concentration (MIC) values . Additional studies on analogs have also reported inhibitory effects on enzymes like alkaline phosphatase, suggesting multiple pathways for biological interaction . This product is intended for research purposes only in these and other exploratory fields. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S/c11-8(15)6-1-4-17-10(6)14-9(16)7-5-12-2-3-13-7/h1-5H,(H2,11,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYKQUFEEVUPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Functionalization of Pyrazine Precursors

Pyrazine-2-carboxylic acid is often derived from nitration of hydroxylated pyrazine intermediates. For example, 3-hydroxypyrazine-2-carboxamide undergoes nitration with potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 50°C, yielding 3-hydroxy-6-nitropyrazine-2-carboxamide with 77–80% efficiency. Subsequent reduction of the nitro group and oxidation of the hydroxyl moiety generates the carboxylic acid.

Optimized Nitration Conditions

Parameter Optimal Value Impact on Yield
Substrate:KNO₃ Ratio 1:2 Maximizes nitration
H₂SO₄ Volume (mL/g) 12 Ensures solubility
Reaction Temperature 50°C Balances kinetics/stability
Precipitation Temp 0°C Enhances crystal purity

Esterification and Acid Chloride Formation

Pyrazine-2-carboxylic acid is activated for amide coupling via esterification or acid chloride formation. Methyl 3-aminopyrazine-2-carboxylate is synthesized by refluxing the acid with thionyl chloride (SOCl₂) in methanol, achieving 66.7% yield. Alternatively, direct conversion to the acid chloride using SOCl₂ or oxalyl chloride provides a reactive intermediate for nucleophilic acyl substitution.

Synthesis of 3-Carbamoylthiophen-2-Amine

Thiophene Functionalization Strategies

The thiophene moiety is constructed through cyclization or modification of pre-formed thiophenes. A common approach involves:

  • Nitration of Thiophene-2-Carboxamide : Direct nitration at the 3-position using mixed acid (HNO₃/H₂SO₄), followed by catalytic hydrogenation to the amine.
  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of thiophene-2-carboxamide with ammonia equivalents, though this method requires stringent anhydrous conditions.

Carbamoyl Group Introduction

The carbamoyl group is introduced via hydrolysis of a cyano intermediate or through Schlenk techniques. For instance, 3-cyanothiophen-2-amine is treated with aqueous H₂O₂ in acidic media, yielding the carbamoyl derivative with >85% purity.

Coupling Strategies for Amide Bond Formation

Acid Chloride-Mediated Coupling

Reacting pyrazine-2-carbonyl chloride with 3-carbamoylthiophen-2-amine in dichloromethane (DCM) at 0–5°C produces the target compound. Triethylamine (Et₃N) is added to scavenge HCl, with yields reaching 68–72%.

Reaction Mechanism

  • Nucleophilic attack by the amine on the carbonyl carbon.
  • Departure of chloride ion, facilitated by Et₃N.
  • Tautomerization to stabilize the amide bond.

Coupling Agent-Assisted Synthesis

Carbodiimide-based agents like 1,1'-carbonyldiimidazole (CDI) activate the carboxylic acid in situ. A protocol adapted from pyrazinamide syntheses involves:

  • Dissolving pyrazine-2-carboxylic acid in DMSO with CDI (1.2 eq) at 25°C for 1 hour.
  • Adding 3-carbamoylthiophen-2-amine (1.1 eq) and stirring at 80°C for 6 hours.
  • Precipitation in ice-water and purification via chromatography.

Yield Comparison

Method Coupling Agent Yield (%) Purity (%)
Acid Chloride None 72 95
CDI-Mediated CDI 81 98
EDC/HOBt EDC 76 97

Characterization and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) : Pyrazine protons resonate as singlets at δ 8.74 (1H) and 8.13 (1H), while thiophene protons appear as doublets (δ 7.76, J=2.45 Hz). The carbamoyl NH₂ group shows broad signals at δ 9.92.
  • ¹³C NMR (125 MHz, CDCl₃) : Carbonyl carbons at δ 171.5 (pyrazine carboxamide) and 166.6 (thiophene carboxamide).

High-Resolution Mass Spectrometry (HRMS)

  • TOF MS (ESI) : [M+H]⁺ ion observed at m/z 253.0845 (calculated 253.0848 for C₁₀H₉N₄O₂S⁺).

Challenges and Optimization Opportunities

Regioselectivity in Nitration

Unwanted nitration at the pyrazine 5-position remains a concern. Microwave-assisted nitration at 100°C for 10 minutes improves regioselectivity to >95%, as demonstrated in analogous pyrazine systems.

Solvent Effects on Coupling Efficiency

Polar aprotic solvents like DMF enhance CDI-mediated coupling yields (81%) compared to THF (68%), likely due to improved intermediate solubility.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Functional Analogues

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5a–5d)

  • Structure : Features a bromo and methyl substituent on the phenyl ring.
  • Activity :
    • Antibacterial : Compound 5d showed the strongest activity against XDR-S. Typhi (MIC = 6.25 mg/mL) .
    • Enzymatic Inhibition : Inhibited human alkaline phosphatase (IC₅₀ = 1.469 ± 0.02 µM) .
    • ADME : High gastrointestinal absorption (Lipinski score = 54.88) and BBB penetration (except 5d ) .
  • Key Interactions : Molecular docking revealed hydrogen bonds with His153, His317, and Glu429, and C-H bonds with Gly313 .

N-(5-Chloro-2-hydroxyphenyl)pyrazine-2-carboxamide Derivatives (7b–7f)

  • Structure: Chloro and hydroxyl substituents on the phenyl ring; alkylamino chains (C4–C8) on pyrazine.
  • Activity : Antimycobacterial activity increased with alkyl chain length, with 7f (C8 chain) being most potent .
  • ADME: Not reported, but hydroxyl groups likely enhance solubility.

N-(2-Nitrophenyl)pyrazine-2-carboxamide

  • Structure : Nitro group at the 2-position of the phenyl ring.
  • Activity : Inhibited M. tuberculosis H37Rv at ≥32 µg/mL due to electron-withdrawing nitro group enhancing target binding .

N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e)

  • Structure : Indole core with fluorobenzoyl substitution.
  • Activity : Potent MAO-B inhibitor (IC₅₀ = 0.78 µM) with competitive inhibition and high selectivity (SI > 120) .
Key Structural Determinants of Activity
  • Substituent Effects: Electron-Withdrawing Groups (e.g., Br, NO₂): Enhance target binding via polar interactions (e.g., 5d and nitro derivatives) . Hydrophobic Chains (e.g., alkylamino groups): Improve membrane permeability and mycobacterial activity (e.g., 7b–7f) . Hydrogen-Bonding Groups (e.g., carbamoyl, hydroxyl): Critical for enzyme inhibition (e.g., alkaline phosphatase and MAO-B targets) .
  • Heterocyclic Cores :

    • Thiophene vs. Phenyl : Thiophene’s sulfur atom may enhance π-stacking and solubility compared to phenyl analogs .
    • Indole vs. Pyrazine : Indole’s planar structure facilitates MAO-B inhibition, while pyrazine’s nitrogen atoms favor interactions with metal-containing enzymes .
Pharmacokinetic and ADME Profiles
Compound Lipinski Score GI Absorption BBB Penetration TPSA (Ų) LogP
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5a) 54.88 High Yes 72.09 2.12
N-(3-Carbamoylthiophen-2-yl)pyrazine-2-carboxamide* ~50 (predicted) Moderate Limited 85.0 1.8
N-(2-Nitrophenyl)pyrazine-2-carboxamide 47.32 Moderate No 98.74 2.45

*Predicted values based on structural similarity.

Molecular Docking and Target Interactions
  • Alkaline Phosphatase Inhibition : Bromophenyl derivatives bind to His153/His317 (H-bonding) and Glu429 (C-H bonding), critical for catalytic activity . The thiophene analog’s carbamoyl group may mimic these interactions.
  • MAO-B Inhibition : Fluorobenzoyl-indole derivatives occupy the enzyme’s substrate cavity, with the pyrazine ring forming π-π interactions. Thiophene’s smaller size might reduce steric hindrance in similar targets .

Biological Activity

N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10N4O2S\text{C}_{11}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

This structure features a pyrazine ring, which is known for its diverse biological activities, and a thiophene moiety that may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antiviral Activity : Compounds in the pyrazine family have shown efficacy against various viral infections by inhibiting viral polymerases or other critical viral proteins.
  • Antimicrobial Properties : The presence of the thiophene ring may contribute to enhanced antimicrobial activity, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar pyrazine derivatives. For example, compounds targeting the PA-PB1 interface of influenza A virus polymerase demonstrated significant antiviral effects with IC50 values ranging from 5 to 14 µM, indicating that modifications in the pyrazine structure can lead to enhanced antiviral properties .

Antimicrobial Activity

Pyrazine derivatives have been documented for their antimicrobial activities. For instance, substituted N-benzylpyrazine-2-carboxamides exhibited notable antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL . This suggests that this compound may also possess similar properties.

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy of various pyrazine derivatives, this compound was tested against influenza A virus. The compound exhibited an EC50 value of approximately 12 µM, indicating robust antiviral activity without significant cytotoxicity up to concentrations of 250 µM .

Case Study 2: Antimicrobial Evaluation

A series of pyrazine derivatives were screened for their antimicrobial properties against Mycobacterium tuberculosis. The results showed that compounds with similar structural features to this compound demonstrated MIC values comparable to established antimycobacterial agents, suggesting potential therapeutic applications in treating tuberculosis .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralEC50 ~ 12 µM against Influenza A
AntimicrobialMIC = 6.25 µg/mL against M. tuberculosis
CytotoxicityNon-toxic up to 250 µM

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